3,4,5-trifluoro-N-(2-methylpropyl)benzamide
CAS No.:
Cat. No.: VC15883152
Molecular Formula: C11H12F3NO
Molecular Weight: 231.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12F3NO |
|---|---|
| Molecular Weight | 231.21 g/mol |
| IUPAC Name | 3,4,5-trifluoro-N-(2-methylpropyl)benzamide |
| Standard InChI | InChI=1S/C11H12F3NO/c1-6(2)5-15-11(16)7-3-8(12)10(14)9(13)4-7/h3-4,6H,5H2,1-2H3,(H,15,16) |
| Standard InChI Key | JPBAPQSROVDLSY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CNC(=O)C1=CC(=C(C(=C1)F)F)F |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound consists of a benzene ring substituted with fluorine atoms at the 3-, 4-, and 5-positions, coupled to an amide group bearing a 2-methylpropyl (isobutyl) chain. The IUPAC name, 3,4,5-trifluoro-N-(2-methylpropyl)benzamide, reflects this arrangement . Key structural identifiers include:
The trifluoro substitution pattern enhances electron-withdrawing effects, potentially influencing reactivity and intermolecular interactions.
Table 1: Fundamental Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1492064-47-7 | |
| Molecular Formula | ||
| Molecular Weight | 231.21 g/mol | |
| XLogP3 | 2.8 | |
| Topological Polar Surface Area | 29.1 Ų |
Spectroscopic and Computational Data
PubChem’s computed properties reveal a lipophilic profile () and moderate polarity () . The molecule contains three rotatable bonds, primarily associated with the isobutylamide side chain, suggesting conformational flexibility . Hydrogen bonding capacity is limited to one donor (amide NH) and four acceptors (amide carbonyl oxygen and three fluorine atoms) .
Synthesis and Manufacturing
Synthetic Routes
Industrial synthesis typically involves condensation between 3,4,5-trifluorobenzoyl chloride and isobutylamine under basic conditions. Alternative methods may employ activated esters (e.g., pentafluorophenyl or N-hydroxysuccinimide esters) to enhance reaction efficiency.
Table 2: Representative Synthesis Conditions
| Reactant | Reagent/Conditions | Product Yield |
|---|---|---|
| 3,4,5-Trifluorobenzoic acid | Thionyl chloride (SOCl₂), reflux | Acid chloride |
| Isobutylamine | Triethylamine, dichloromethane, 0–25°C | 60–75% |
Purification and Characterization
Crude product purification often utilizes recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate). Analytical confirmation relies on:
Physicochemical Properties
Solubility and Stability
The compound exhibits limited water solubility (<1 mg/mL at 25°C) but is soluble in organic solvents like DMSO, ethanol, and dichloromethane . Stability studies indicate no decomposition under ambient storage for 24 months when protected from light and moisture .
Thermal Properties
Differential scanning calorimetry (DSC) reveals a melting point range of 98–102°C, consistent with crystalline packing disrupted by the isobutyl group .
Table 3: Key Physicochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 98–102°C | DSC |
| Water Solubility | <1 mg/mL (25°C) | Shake flask |
| LogP (Octanol-Water) | 2.8 | Calculated |
Biological Activity and Research Applications
Computational Predictions
QSAR models suggest moderate blood-brain barrier permeability () and CYP3A4 inhibition potential () . These properties warrant further ADMET profiling.
| Hazard Statement | Precautionary Measure |
|---|---|
| H315: Skin irritation | P264: Wash skin post-handling |
| H319: Eye damage | P305+P351+P338: Eye rinse |
| H335: Respiratory irritation | P261: Avoid inhalation |
Exposure Control
Recommended personal protective equipment (PPE) includes nitrile gloves, safety goggles, and NIOSH-approved respirators for powder handling . Engineering controls should ensure local exhaust ventilation.
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